molecular formula C52H76N18O25S6 B14065611 (3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate

(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate

Cat. No.: B14065611
M. Wt: 1545.7 g/mol
InChI Key: VEYLGILZFLODMN-UHFFFAOYSA-N
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Description

The compound (3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, followed by the introduction of the oxolan ring and the sulfonium group. The final steps involve the addition of the 4-methylbenzenesulfonate and sulfonato sulfate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxolan groups.

    Reduction: Reduction reactions may target the sulfonium group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may act as an inhibitor of specific enzymes or as a modulator of biological pathways.

Industry

In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Adenosylmethionine: Shares the sulfonium group and is involved in methylation reactions.

    S-Adenosylmethionine: Similar structure but with different functional groups.

Uniqueness

The uniqueness of (3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for specific interactions with biological molecules, making it a valuable tool in research and industry.

Properties

Molecular Formula

C52H76N18O25S6

Molecular Weight

1545.7 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate

InChI

InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6)

InChI Key

VEYLGILZFLODMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-]

Origin of Product

United States

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